
N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine, also known as BOC-Nortropine, is an analog of nortropine, a naturally occurring alkaloid derived from the plant genus Atropa. BOC-Nortropine has been studied extensively as a potential therapeutic agent due to its ability to interact with a variety of receptors and enzymes.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine involves the protection of the Nortropine amine group, followed by acylation of the protected amine with 2-chloro-2,2-diphenylacetyl chloride. The resulting intermediate is then deprotected to yield the final product.
Starting Materials
Nortropine, Benzyloxycarbonyl chloride, 2-chloro-2,2-diphenylacetyl chloride, Triethylamine, Methanol, Dichloromethane
Reaction
Step 1: Protection of Nortropine amine group with Benzyloxycarbonyl chloride in the presence of Triethylamine and Methanol to yield N-Benzyloxycarbonyl Nortropine., Step 2: Acylation of the protected amine with 2-chloro-2,2-diphenylacetyl chloride in the presence of Triethylamine and Dichloromethane to yield N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine intermediate., Step 3: Deprotection of the intermediate with Hydrochloric acid in Methanol to yield the final product N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine.
Wissenschaftliche Forschungsanwendungen
N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene has been studied extensively for its potential therapeutic applications. It has been shown to interact with a variety of receptors and enzymes, including muscarinic acetylcholine receptors, nicotinic acetylcholine receptors, and acetylcholinesterase. N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene has also been studied for its potential to modulate the activity of the dopaminergic system, as well as its ability to act as a potent agonist at serotonin receptors.
Wirkmechanismus
N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene acts as an agonist at muscarinic acetylcholine receptors, nicotinic acetylcholine receptors, and acetylcholinesterase. At muscarinic acetylcholine receptors, N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene binds to the receptor and activates the G-protein coupled receptor, resulting in the release of second messengers such as calcium and potassium ions. At nicotinic acetylcholine receptors, N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene binds to the receptor and increases the release of acetylcholine, resulting in the activation of the receptor. At acetylcholinesterase, N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene binds to the enzyme and inhibits its activity, resulting in an increase in the concentration of acetylcholine in the synaptic cleft.
Biochemische Und Physiologische Effekte
N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the dopaminergic system, resulting in increased dopaminergic neurotransmission. N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene has also been shown to act as a potent agonist at serotonin receptors, resulting in increased serotonin neurotransmission. Additionally, N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene has been shown to have a variety of other effects, including anti-inflammatory, anti-nociceptive, and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene in laboratory experiments is its ability to interact with a variety of receptors and enzymes. N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene is easy to synthesize and can be purified by recrystallization from ethanol. Additionally, N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene has a high affinity for muscarinic acetylcholine receptors, nicotinic acetylcholine receptors, and acetylcholinesterase, making it ideal for studying the activity of these receptors and enzymes. However, N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene is not suitable for use in vivo due to its short half-life and lack of stability in physiological conditions.
Zukünftige Richtungen
The potential applications of N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene are numerous, and there are many future directions for research. One potential future direction is to further study the effects of N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene on the dopaminergic system and serotonin receptors. Additionally, further research could be conducted to explore the potential therapeutic applications of N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene, such as its ability to act as an anti-inflammatory, anti-nociceptive, and anxiolytic agent. Additionally, further research could be conducted to develop more stable analogs of N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene that are suitable for use in vivo. Finally, further research could be conducted to explore the potential of N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropinene as a prodrug for other therapeutic agents.
Eigenschaften
IUPAC Name |
benzyl 3-(2-chloro-2,2-diphenylacetyl)oxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClNO4/c30-29(22-12-6-2-7-13-22,23-14-8-3-9-15-23)27(32)35-26-18-24-16-17-25(19-26)31(24)28(33)34-20-21-10-4-1-5-11-21/h1-15,24-26H,16-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPRDOLGTAIHFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

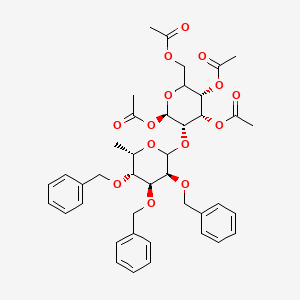

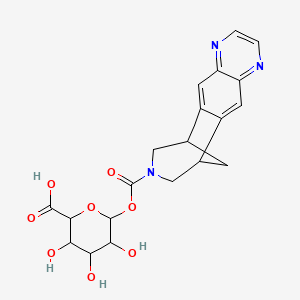
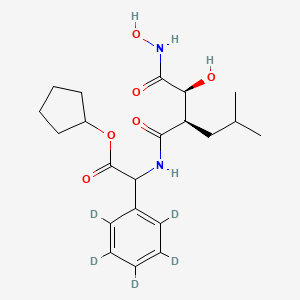
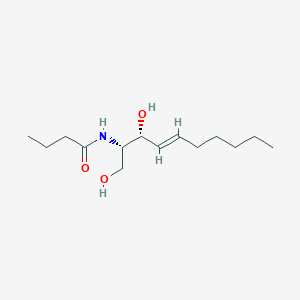

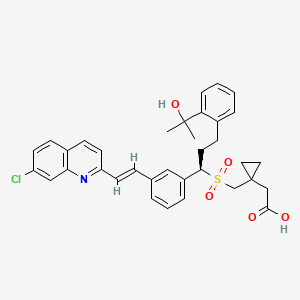
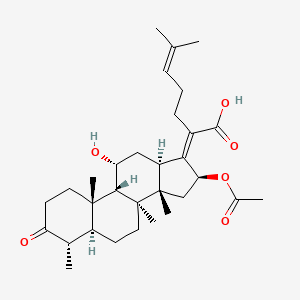
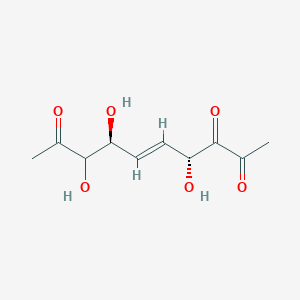
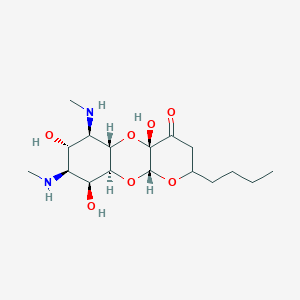

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)
![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)
